2-Methoxy-N-((2-morpholinopyrimidin-5-yl)methyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-N-((2-morpholinopyrimidin-5-yl)methyl)ethanamine is an organic compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-((2-morpholinopyrimidin-5-yl)methyl)ethanamine typically involves the reaction of 2-methoxyethanamine with a morpholinopyrimidine derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-N-((2-morpholinopyrimidin-5-yl)methyl)ethanamine can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce the corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-N-((2-morpholinopyrimidin-5-yl)methyl)ethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential anti-inflammatory and anti-cancer properties.
Medicine: It is being investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methoxy-N-((2-morpholinopyrimidin-5-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of nitric oxide and cyclooxygenase-2 (COX-2) in macrophage cells, thereby reducing inflammation . Molecular docking studies have revealed that the compound has a strong affinity for the active sites of these enzymes, forming hydrophobic interactions that inhibit their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-N-((2-morpholinopyrimidin-4-yl)methyl)ethanamine: Similar in structure but with a different position of the morpholinopyrimidine group.
2-Methoxy-N-((2-pyridinyl)methyl)ethanamine: Contains a pyridine ring instead of a morpholinopyrimidine ring.
2-Methoxy-N-((2-morpholinopyridin-5-yl)methyl)ethanamine: Contains a morpholinopyridine ring instead of a morpholinopyrimidine ring.
Uniqueness
2-Methoxy-N-((2-morpholinopyrimidin-5-yl)methyl)ethanamine is unique due to its specific structure, which allows it to interact with specific molecular targets and pathways, leading to its potential therapeutic applications .
Eigenschaften
Molekularformel |
C12H20N4O2 |
---|---|
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
2-methoxy-N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]ethanamine |
InChI |
InChI=1S/C12H20N4O2/c1-17-5-2-13-8-11-9-14-12(15-10-11)16-3-6-18-7-4-16/h9-10,13H,2-8H2,1H3 |
InChI-Schlüssel |
MFHBPBCKFLVACH-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNCC1=CN=C(N=C1)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.